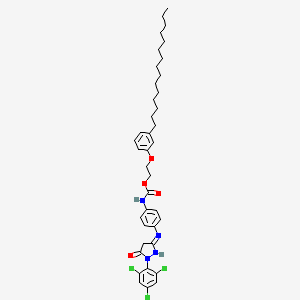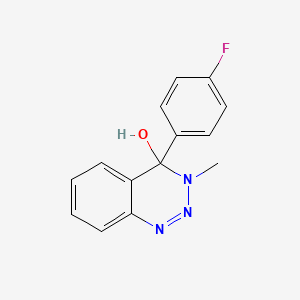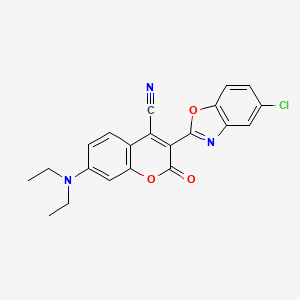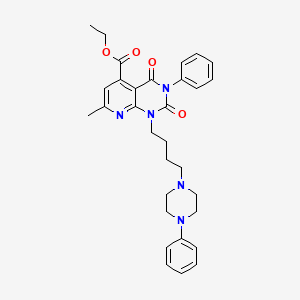
1-(Diphenylphosphanyl)-3-methyl-2-phenylindolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diphenylphosphanyl)-3-methyl-2-phenylindolizine is a complex organic compound that belongs to the class of indolizines. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring system. The presence of the diphenylphosphanyl group and the phenyl substituents makes this compound particularly interesting for various chemical applications, including catalysis and coordination chemistry.
準備方法
The synthesis of 1-(Diphenylphosphanyl)-3-methyl-2-phenylindolizine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate alkyne.
Introduction of the Diphenylphosphanyl Group: The diphenylphosphanyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a diphenylphosphine reagent.
Phenyl Substitution: The phenyl groups are introduced through electrophilic aromatic substitution reactions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(Diphenylphosphanyl)-3-methyl-2-phenylindolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphorus atom, using reagents like alkyl halides or aryl halides.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dichloromethane. Major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines.
科学的研究の応用
1-(Diphenylphosphanyl)-3-methyl-2-phenylindolizine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
作用機序
The mechanism by which 1-(Diphenylphosphanyl)-3-methyl-2-phenylindolizine exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydrogenation. The molecular targets include metal ions like palladium, platinum, and rhodium, and the pathways involved often include oxidative addition, transmetalation, and reductive elimination steps.
類似化合物との比較
1-(Diphenylphosphanyl)-3-methyl-2-phenylindolizine can be compared with other similar compounds, such as:
1,1’-Bis(diphenylphosphino)ferrocene: This compound also contains a diphenylphosphanyl group and is widely used in catalysis. it has a ferrocene backbone, which imparts different electronic properties.
1,2-Bis(diphenylphosphino)ethane: Another diphosphine ligand, but with an ethane backbone, making it more flexible compared to the rigid indolizine structure.
Triphenylphosphine: A simpler phosphine ligand with three phenyl groups attached to phosphorus, commonly used in various organic reactions.
The uniqueness of this compound lies in its indolizine core, which provides a rigid and planar structure, enhancing its coordination ability and stability in catalytic applications.
特性
CAS番号 |
138142-23-1 |
|---|---|
分子式 |
C27H22NP |
分子量 |
391.4 g/mol |
IUPAC名 |
(3-methyl-2-phenylindolizin-1-yl)-diphenylphosphane |
InChI |
InChI=1S/C27H22NP/c1-21-26(22-13-5-2-6-14-22)27(25-19-11-12-20-28(21)25)29(23-15-7-3-8-16-23)24-17-9-4-10-18-24/h2-20H,1H3 |
InChIキー |
WQYQPKAZFKFDDW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C2N1C=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Amino-2-[(2-methylpyrimidin-5-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12916786.png)







![5-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12916833.png)



